molecular formula C₆₁H₁₀₉N₁₁O₁₂ B146701 Cyclosporine metabolite M21 CAS No. 89270-23-5

Cyclosporine metabolite M21

Cat. No.: B146701
CAS No.: 89270-23-5
M. Wt: 1188.6 g/mol
InChI Key: MIIRLHRXLLVIMF-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporine Metabolite M21 (CAS 89270-23-5) is a primary, demethylated metabolite of the potent immunosuppressant Cyclosporine A (CsA). It is formed in vivo through the biotransformation of CsA, primarily by hepatic cytochrome P450 enzymes . While it is a significant metabolite, in vitro studies have consistently demonstrated that its immunosuppressive activity is significantly lower than that of the parent drug, CsA, and other major metabolites like M17 . Research indicates that the removal of the N-methyl group from amino acid 1 (forming M21) greatly diminishes the molecule's biological activity . Scientific investigations into M21 have shown that it lacks the reversal activity against multidrug resistance (MDR) exhibited by CsA in resistant cell lines . Furthermore, studies on its effects on glomerular mesangial cells suggest that while single metabolites may have weak activity, combinations of metabolites can have at least additive effects, which may be relevant to the side effects of CsA treatment . This metabolite is therefore valuable for researchers studying the pharmacokinetics, metabolic pathways, and structure-activity relationships of Cyclosporine A. It is also crucial for toxicological studies aimed at understanding the collective role of metabolites in CsA-induced effects, such as nephrotoxicity . This product is supplied as a solid and is for Research Use Only.

Properties

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIRLHRXLLVIMF-SHHOIMCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-23-5
Record name Cyclosporine metabolite M21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Source Material and Initial Extraction

M21 is predominantly isolated from bile of liver transplant patients receiving CsA therapy. Bile samples (300–500 mL) are collected and subjected to liquid-liquid extraction using organic solvents:

  • Ethyl ether or dichloromethane : These solvents effectively partition CsA metabolites from aqueous bile.

  • Defatting steps : Post-extraction, n-hexane washes remove lipids, followed by re-extraction with ether to concentrate metabolites.

Table 1: Extraction Protocols for M21 Isolation

StepSolvent SystemVolume RatioPurpose
Primary extractionEthyl ether/bile14:1Partition metabolites into ether
Defattingn-hexane/methanol-water7:1Remove lipids
Secondary extractionDiethyl ether7:1Concentrate metabolites

Purification via Preparative HPLC

Crude extracts undergo multi-step chromatographic purification:

Column Configurations

  • Cyanopropyl (CN) columns : Semipreparative CN columns (250 × 10 mm, 7 µm) separate metabolites using acetonitrile/water gradients.

  • Octadecyl (RP-8) columns : Linked in series for higher resolution, these columns refine fractions at 75°C to enhance separation.

Gradient Elution

A representative gradient for CN columns includes:

  • Initial : 50% acetonitrile/50% water (pH 3.0)

  • Final : 80% acetonitrile over 60 minutes.

Table 2: HPLC Conditions for M21 Purification

ParameterCN Column (Semipreparative)RP-8 Column (Analytical)
Mobile phaseAcetonitrile/water (pH 3.0)Acetonitrile/water (pH 3.0)
GradientLinear (50%→80%)Isocratic (75%)
Flow rate4 mL/min1 mL/min
Column temperatureAmbient75°C

Structural Characterization

Mass Spectrometric Analysis

M21 is identified via fast atom bombardment mass spectrometry (FAB-MS) :

  • Molecular ion : m/z 1189 ([M+H]⁺), 14 Da less than CsA (1203 Da), indicating demethylation.

  • Fragmentation patterns : Key ions at m/z 1076 confirm the absence of hydroxylation on amino acid 1.

Chromatographic Validation

  • Retention time : M21 elutes at 22.5 minutes under isocratic conditions (75% acetonitrile).

  • Cross-column verification : Identity confirmed using CN, RP-8, and silica columns.

Challenges in Synthetic Preparation

Despite advances in isolating M21 from biological sources, chemical synthesis remains impractical due to:

  • Structural complexity : The cyclic undecapeptide backbone requires stereoselective synthesis of nonstandard amino acids (e.g., N-methyl-L-threonine).

  • Fermentation limitations : While CsA is produced via Tolypocladium inflatum fermentation, directing metabolism to yield M21 specifically is inefficient.

Analytical Quantification in Biological Matrices

Blood Sample Preparation

M21 concentrations in blood are quantified using:

  • Solid-phase extraction (SPE) : Bond Elut CN cartridges (500 mg) extract CsA metabolites from hemolyzed blood.

  • Internal standards : Cyclosporin C (CsC) ensures recovery correction.

HPLC-MS/MS Methods

  • Lower limit of quantification (LLOQ) : 5 ng/mL for M21 in whole blood.

  • Interference checks : Metabolites (e.g., M17) are resolved using tertiary mobile phases.

Industrial and Research Applications

Reference Standard Production

  • Isolation scale : 300 mL bile yields ~2 mg M21 after multi-step purification.

  • Purity criteria : >95% by HPLC-UV (210 nm).

Pharmacological Studies

  • Activity assays : M21 exhibits 3–5% immunosuppressive activity relative to CsA in mixed lymphocyte cultures.

  • Contribution to toxicity : Low plasma levels (<1 µM) minimize clinical impact.

Methodological Advancements and Limitations

Improvements in Resolution

  • High-temperature HPLC : Reduces run time and improves peak symmetry for M21.

  • Hybrid columns : CN-RP-8 combinations enhance metabolite separation.

Persistent Challenges

  • Co-elution risks : M21 overlaps with M8 in some gradients, necessitating dual-column confirmation.

  • Stability issues : Degradation during storage requires −80°C preservation .

Chemical Reactions Analysis

Types of Reactions: Cyclosporine metabolite M21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for the formation and transformation of the metabolite in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated and demethylated derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Research has shown that cyclosporine metabolite M21 exhibits significantly lower immunosuppressive activity compared to other metabolites like M1 and M17. In various in vitro assays, such as those measuring the inhibition of interleukin-2 production and mixed lymphocyte cultures, M21 was found to be less effective than its counterparts. Specifically, in assays involving phytohemagglutinin and concanavalin A, the order of potency was established as follows: cyclosporine A > M17 > M1 > M21 > M8 . This suggests that while M21 retains some immunosuppressive properties, it is not as potent as other metabolites.

Role in Multidrug Resistance

Cyclosporine A is known to modulate multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity. In studies comparing the reversal activity of cyclosporine A and its metabolites, including M21, it was found that at clinically relevant concentrations, M21 did not significantly enhance the cytotoxic effects of antineoplastic drugs on resistant cell lines . This indicates that while cyclosporine A can sensitize resistant tumors, its metabolite M21 lacks similar efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of cyclosporine metabolites are crucial for understanding their clinical implications. Studies have demonstrated that concentrations of metabolites like M17 and M21 can exceed those of the parent drug in patients' blood, particularly in transplant recipients. The metabolism of cyclosporine A involves various pathways leading to the formation of multiple metabolites, with each exhibiting distinct pharmacological profiles .

Therapeutic Applications

Despite its lower immunosuppressive activity, this compound may have potential therapeutic applications due to its unique metabolic characteristics. For instance:

  • Organ Transplantation : While not as potent as other metabolites for immunosuppression, monitoring levels of M21 alongside other metabolites could provide insights into patient responses post-transplantation .
  • Autoimmune Conditions : Given the broader context of cyclosporine's use in treating autoimmune diseases, further research could explore whether M21 contributes to therapeutic effects when combined with other treatments .

Case Studies and Clinical Insights

Several studies have examined the concentrations of cyclosporine metabolites in clinical settings:

  • Liver Transplant Patients : In liver transplant patients, high concentrations of metabolite M17 were observed compared to cyclosporine A itself. This finding underscores the importance of understanding metabolite levels for optimizing immunosuppressive therapy post-transplant .
  • Nephrotoxicity Concerns : The nephrotoxic effects associated with cyclosporine therapy may also involve its metabolites. Research indicates that high levels of metabolites like M21 could contribute to renal impairment observed in patients treated with cyclosporine A .

Mechanism of Action

The mechanism of action of cyclosporine metabolite M21 involves the inhibition of lymphokine production, particularly interleukin 2, at the level of transcription. This inhibition prevents the activation and proliferation of T-cells, which are crucial for the immune response. The molecular targets of metabolite M21 include the cytosolic receptor protein and various sub-cellular components involved in the immune response .

Comparison with Similar Compounds

Comparison with Other Cyclosporine Metabolites

Structural and Functional Differences

Metabolite Structural Modification Immunosuppressive Activity (vs. CsA) Nephrotoxic Potential (vs. CsA) Key Metabolic Pathway
M1 Hydroxylation at position 9 High (~70-80% activity) Moderate CYP3A4/5
M17 Hydroxylation at position 1 High (~60-70% activity) High CYP3A4/5
M21 N-methylation at position 4 Low (~20-30% activity) High CYP3A4/5
M8 Double hydroxylation (positions 1, 9) Minimal Not reported Uncharacterized
M18 Secondary oxidation (unconfirmed) Minimal Low Uncharacterized
M-COOH Carboxylic acid formation None Low Secondary metabolism
Key Findings:
  • Immunosuppressive Activity: M1 and M17 retain significant immunosuppressive effects, while M21 and M8 are markedly less active .
  • Nephrotoxicity : M21 causes comparable declines in glomerular filtration rate (GFR) to CsA in preclinical models, unlike M18 and M-COOH, which show minimal effects .
  • Metabolic Pathways : M21, M1, and M17 are all CYP3A4/5-dependent, explaining their susceptibility to drug interactions (e.g., with ketoconazole) .

Pharmacokinetic and Clinical Implications

  • Blood Concentrations : In transplant patients, trough blood levels of M17 and M21 often exceed those of CsA, particularly in liver and kidney transplant recipients .
  • Toxicity Profile: Despite its low immunosuppressive activity, M21’s contribution to nephrotoxicity is significant due to its prolonged exposure in patients with impaired renal or hepatic function .
  • Analytical Challenges: Immunoassays (e.g., FPIA) overestimate CsA levels due to cross-reactivity with metabolites like M21, whereas HPLC provides accurate quantification .

Biological Activity

Cyclosporine A (CsA), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases, undergoes extensive metabolism in the body, producing several metabolites, including M21. Understanding the biological activity of M21 is crucial for evaluating its therapeutic potential and safety profile. This article explores the immunosuppressive properties, pharmacological effects, and clinical implications of cyclosporine metabolite M21 based on diverse research findings.

Overview of Cyclosporine Metabolites

Cyclosporine is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites. Among these, M1, M17, and M21 are significant due to their biological activities. The metabolites exhibit different immunosuppressive capabilities, which are critical for their efficacy in clinical settings.

Immunosuppressive Activity

Research has demonstrated that the immunosuppressive activity of cyclosporine metabolites varies significantly:

  • In Vitro Studies : A study assessed the immunosuppressive effects of CsA and its metabolites (M1, M8, M17, and M21) using assays such as phytohemagglutinin (PHA), concanavalin A (ConA), mixed lymphocyte culture (MLC), and interleukin-2 (IL-2) production. The results indicated that:
    • CsA > M17 > M1 > M21 > M8 in terms of inhibitory activity.
    • M21 exhibited significantly lower immunosuppressive effects compared to M1 and M17, being largely ineffective in blocking IL-2 production .
  • Mechanistic Insights : The diminished activity of M21 is attributed to its structural modifications. Specifically, the absence of the N-methyl group on amino acid 4 greatly reduces its ability to inhibit immune responses. In contrast, metabolites with single hydroxylations (M1 and M17) maintained substantial activity .

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of cyclosporine and its metabolites plays a vital role in their biological activity:

  • Concentration Levels : In clinical settings, concentrations of M21 observed are typically lower than those required for significant immunosuppressive effects. For example, studies have shown that while CsA concentrations can achieve effective immunosuppression (1-3 µM), metabolite levels like those of M21 (0.5-2.2 µM) do not exhibit similar efficacy against multidrug-resistant cancer cells .
  • Case Studies : Clinical observations indicate that patients on CsA therapy often have varying levels of metabolites in their bloodstream. These variations can influence treatment outcomes and side effects. For instance, a study involving kidney transplant recipients highlighted that while CsA effectively prevented rejection, its metabolites—including M21—did not contribute significantly to this effect .

Comparative Biological Activity Table

MetaboliteImmunosuppressive ActivityMechanism of ActionClinical Relevance
CsAHighIL-2 inhibitionEffective in preventing organ rejection
M1ModerateIL-2 inhibitionPotentially useful in specific transplant protocols
M17ModerateIL-2 inhibitionComparable to CsA in certain assays
M21 LowMinimal IL-2 inhibitionLimited therapeutic use; may require further investigation
M8NoneNoneLargely devoid of biological activity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of cyclosporine metabolite M21 in experimental settings?

  • Methodological Answer : Structural elucidation of M21 requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) with reference standards. For instance, NMR confirms the demethylation pattern at specific amino acid residues, while MS provides molecular weight validation. HPLC under optimized acetonitrile/water gradients ensures purity and identity matching with synthetic or isolated standards .

Q. How can researchers quantify M21 in biological matrices while minimizing interference from parent cyclosporine and other metabolites?

  • Methodological Answer : Reverse-phase HPLC with ultraviolet detection (214 nm) is preferred for separating M21 from cyclosporine A (CsA) and other metabolites. Cross-reactivity studies using immunoassays (e.g., CEDIA) should validate specificity, as metabolites like AM1 and AM9 may contribute to false-positive signals. Fractionation of bile or urine extracts via gradient elution improves isolation efficiency .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating the immunosuppressive potency of M21 compared to cyclosporine A?

  • Methodological Answer : Use alloreactive T-cell clones (e.g., HA-6 and DB29) in secondary proliferation assays to measure dose-dependent inhibition of donor-specific responses. Liver transplant biopsy-derived lymphocytes in primed lymphocyte tests (PLTs) can further validate immunosuppressive effects. Fractionated bile metabolites (e.g., HPLC fraction 13 containing M21) should be tested at concentrations ≤5 µg/ml to mirror physiological levels .

Q. How should researchers design experiments to address contradictory findings regarding M21's cytotoxicity versus its immunosuppressive activity?

  • Methodological Answer : Compare IC₅₀ values across functional assays:

  • Cytotoxicity : Porcine renal epithelial cells (LLC-PK1) for growth inhibition and morphological changes (e.g., vacuolization).
  • Immunosuppression : T-cell proliferation assays and calcineurin activity measurements.
    Discrepancies arise because M21 exhibits 17–50% of CsA’s metabolic inhibition but causes tubular cell vacuolization similar to CsA. Parallel assays with metabolite M17 (non-toxic control) clarify mechanistic differences .

Q. What methodological considerations are critical when investigating the structure-activity relationship of M21's modified amino acid residues?

  • Methodological Answer : Synthesize M21 analogs (e.g., N-methylated or demethylated variants) and compare their biological activity using standardized in vitro assays. Validate structural identity via tandem MS/MS fragmentation patterns and retention time alignment with natural isolates. Biological testing must include both immunosuppression (T-cell clones) and toxicity models (renal epithelial cells) to isolate residue-specific effects .

Q. How do variations in T-cell clone sensitivity impact the interpretation of M21's immunosuppressive effects in mechanistic studies?

  • Methodological Answer : Clone-specific sensitivity (e.g., HA-6 vs. DB29) necessitates dose-response curves across multiple clones to assess variability. For example, HA-6 shows higher sensitivity to M21 due to differential HLA-specific signaling. Normalize results to CsA’s potency in each clone and report inter-clone variability as a key confounder in potency estimates .

Q. What strategies are effective for isolating M21 from complex biological matrices like bile or urine for functional studies?

  • Methodological Answer : Extract metabolites from bile using ethyl ether in a separatory funnel, followed by evaporation and reconstitution in aqueous methanol. Hexane washing removes lipids, and subsequent HPLC fractionation (C18 column, 70°C, acetonitrile/water gradient over 118 minutes) isolates M21. Validate fractions using synthetic M21 standards and UV detection at 214 nm .

Contradiction Analysis Framework

  • Issue : M21 shows partial immunosuppression (50% of CsA) but comparable tubular toxicity.
  • Resolution : Use orthogonal assays (metabolic inhibition vs. histopathology) and control metabolites (e.g., M17) to decouple toxicity from therapeutic effects. Contextualize findings using pharmacokinetic data (e.g., M21’s lower systemic exposure vs. CsA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporine metabolite M21
Reactant of Route 2
Cyclosporine metabolite M21

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.